2-(4-Iodophenyl)pyrrolidine
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Overview
Description
2-(4-Iodophenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The compound features a pyrrolidine ring substituted at the second position with a 4-iodophenyl group. This structural motif imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-iodobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
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Imine Formation
Reactants: 4-iodobenzaldehyde and pyrrolidine
Conditions: Solvent (e.g., ethanol), reflux
Intermediate: Imine
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Reduction
Reactants: Imine intermediate and reducing agent (e.g., sodium borohydride)
Conditions: Solvent (e.g., ethanol), room temperature
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding phenylpyrrolidine.
Common Reagents and Conditions
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Substitution Reactions
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Solvent (e.g., dimethylformamide), base (e.g., potassium carbonate), elevated temperature
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Oxidation Reactions
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Conditions: Solvent (e.g., acetone), room temperature
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Reduction Reactions
Reagents: Reducing agents (e.g., lithium aluminum hydride)
Conditions: Solvent (e.g., tetrahydrofuran), room temperature
Major Products Formed
Substitution Reactions: Substituted phenylpyrrolidines
Oxidation Reactions: Lactams
Reduction Reactions: Phenylpyrrolidine
Scientific Research Applications
2-(4-Iodophenyl)pyrrolidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications. It is studied for its interactions with biological targets and its effects on cellular processes.
Industry: Utilized in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)pyrrolidine depends on its specific application and target. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the 4-iodophenyl group can enhance the compound’s binding affinity and specificity for certain targets. The pyrrolidine ring can modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
2-(4-Iodophenyl)pyrrolidine can be compared with other similar compounds, such as:
2-(4-Bromophenyl)pyrrolidine: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the different halogen.
2-(4-Chlorophenyl)pyrrolidine: Contains a chlorine atom instead of iodine. It may have different chemical and physical properties.
2-(4-Fluorophenyl)pyrrolidine: Features a fluorine atom instead of iodine. It may show different pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence the compound’s reactivity, binding affinity, and overall properties. The larger size and higher polarizability of iodine compared to other halogens can result in distinct chemical behavior and biological effects.
Properties
IUPAC Name |
2-(4-iodophenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUPNYAFIYEVMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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